molecular formula C16H24S2+2 B14641445 1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium CAS No. 52547-08-7

1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium

Cat. No.: B14641445
CAS No.: 52547-08-7
M. Wt: 280.5 g/mol
InChI Key: WMQVVIMZECUMEN-UHFFFAOYSA-N
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Description

1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium is a complex organosulfur compound This compound features a unique structure with two tetrahydrothiophene rings connected via a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium typically involves the reaction of tetrahydrothiophene with a suitable phenylmethyl halide under controlled conditions. The reaction is often catalyzed by a strong acid to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures efficient production on a large scale. The final product is purified using techniques such as distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the tetrahydrothiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur species.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form strong interactions with metal ions or other nucleophilic sites, leading to the modulation of biological pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene: A simpler analog with a single tetrahydrothiophene ring.

    Thiophene: An unsaturated analog with a five-membered ring containing a sulfur atom.

    Tetrahydrofuran: A sulfur-free analog with an oxygen atom in the ring.

Uniqueness

1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium is unique due to its dual tetrahydrothiophene rings connected via a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

52547-08-7

Molecular Formula

C16H24S2+2

Molecular Weight

280.5 g/mol

IUPAC Name

1-[[4-(thiolan-1-ium-1-ylmethyl)phenyl]methyl]thiolan-1-ium

InChI

InChI=1S/C16H24S2/c1-2-10-17(9-1)13-15-5-7-16(8-6-15)14-18-11-3-4-12-18/h5-8H,1-4,9-14H2/q+2

InChI Key

WMQVVIMZECUMEN-UHFFFAOYSA-N

Canonical SMILES

C1CC[S+](C1)CC2=CC=C(C=C2)C[S+]3CCCC3

Origin of Product

United States

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